molecular formula C6H6F3N3O3 B2907467 1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole CAS No. 1429418-81-4

1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole

Cat. No.: B2907467
CAS No.: 1429418-81-4
M. Wt: 225.127
InChI Key: SABNNEOXMWNHAL-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methyl group, a nitro group, and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Addition of the Trifluoroethoxy Group: The trifluoroethoxy group can be added through nucleophilic substitution reactions, where a trifluoroethanol derivative reacts with a suitable leaving group on the pyrazole ring.

    Methylation: The methyl group can be introduced through alkylation reactions, typically using methyl iodide or dimethyl sulfate as alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and trifluoroethoxy group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-nitro-3-ethoxy-1H-pyrazole: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.

    1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-methyl-4-nitro-3-(2,2,2-trifluoroethoxy)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O3/c1-11-2-4(12(13)14)5(10-11)15-3-6(7,8)9/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABNNEOXMWNHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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